molecular formula C22H25N3OS B2857360 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886899-11-2

4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2857360
CAS No.: 886899-11-2
M. Wt: 379.52
InChI Key: NPCFBYCKQUYFJR-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic benzamide derivative incorporating a benzimidazole core, a privileged scaffold in medicinal chemistry. The compound features a tert-butyl-substituted benzamide group linked via a thioether chain to a 5-phenyl-1H-imidazole moiety. The benzimidazole structure is a bicyclic aromatic heterocycle known for its diverse interactions with biological targets, such as hydrogen bonding, π–π stacking, and metal ion coordination . This structural profile makes benzimidazole derivatives a subject of significant interest in the investigation of novel therapeutic agents, particularly in oncology for their potential to interact with DNA and inhibit key enzymes like topoisomerase II . Furthermore, similar structural motifs have been explored for their antimicrobial potential, as the benzimidazole nucleus can serve as a core in developing new antibacterial and antifungal agents . This compound is provided as a high-purity chemical tool for research purposes only, aimed at facilitating studies in drug discovery and chemical biology. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCFBYCKQUYFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that combines a tert-butyl group, a benzamide moiety, and an imidazole derivative. This unique structure suggests potential pharmacological applications, particularly in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Imidazole Ring : Known for its biological activity, particularly in drug design due to its ability to participate in hydrogen bonding and metal coordination.
  • Thioether Linkage : The sulfur atom may contribute to unique reactivity patterns and biological interactions.

While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structural features have shown various biological activities. The imidazole and benzamide moieties are often associated with:

  • Anticancer Activity : Many imidazole derivatives have been studied for their ability to inhibit tumor growth through various pathways.
  • Enzyme Inhibition : Benzamide derivatives are known to act as inhibitors for several enzymes, including kinases involved in cancer progression.

Anticancer Properties

Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance:

  • Imidazole Derivatives : These compounds have shown promising results in inhibiting cancer cell proliferation. A study highlighted the anticancer activity of benzamide derivatives as potent RET kinase inhibitors, suggesting a similar potential for this compound due to its structural similarities .

Antimicrobial Activity

Imidazole-containing compounds are also recognized for their antimicrobial properties. The thioether linkage may enhance the interaction with microbial targets:

  • Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureBiological Activity
Benzamide DerivativesContains an amide groupAnticancer activity, enzyme inhibition
Imidazole DerivativesContains an imidazole ringAntimicrobial properties
Thioether CompoundsFeatures sulfur linkagePotential enzyme inhibitors

This table illustrates that the compound's unique combination of functional groups may enhance its biological activity compared to simpler derivatives.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzamide + Imidazole 4-tert-butyl, thioethyl linker, 5-phenylimidazole ~407.5* Amide, thioether, aromatic rings
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide + Thiadiazole 4-tert-butyl, 4-fluorobenzyl-thiadiazole 369.5 Amide, thiadiazole, fluorine
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Benzamide + Piperidine 3-iodo-4-methoxy, piperidinyl-ethyl linker ~445.3 Amide, iodine, methoxy, piperidine
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Benzamide + Thiadiazole + Piperidine Varied aryl groups on benzamide, piperidine-thioethyl linker ~380-420 Amide, thioether, thiadiazole
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (ID 45) Benzamide + Thiazole 2-methyl-thiazole, 4-nitroaniline-ethyl linker ~442.5 Amide, thioether, nitro group

*Estimated based on structural formula.

Analysis :

  • The target compound’s imidazole-thioethyl-benzamide scaffold distinguishes it from thiadiazole- or thiazole-based analogs.
  • Thiadiazole derivatives (e.g., compounds from ) exhibit reduced steric bulk compared to the target’s imidazole ring, which may influence binding pocket compatibility in enzyme targets like acetylcholinesterase .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The tert-butyl group in the target compound may reduce oxidative metabolism compared to nitro- or methoxy-substituted analogs .
  • Toxicity Risks : Thioether linkages (common in ) are generally stable but may form reactive metabolites in hepatic environments.

Q & A

Basic: What are the standard synthetic routes and purification techniques for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole-thioether core followed by amide coupling. Key steps include:

  • Thioether formation : Reaction of 5-phenyl-1H-imidazole-2-thiol with a bromoethyl intermediate under basic conditions (e.g., NaH in DMF) to form the thioethyl linkage .
  • Amide coupling : Use of coupling agents like HATU or DCC to attach the 4-(tert-butyl)benzoyl moiety to the amine group .
    Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) is essential for isolating the pure product .

Basic: Which spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical. For example:
    • 1H NMR : Peaks at δ 1.35 ppm (tert-butyl), δ 3.60–3.80 ppm (thioethyl –CH2–), and aromatic protons (δ 7.20–8.10 ppm) .
    • 13C NMR : Carbonyl (C=O) at ~165–170 ppm and tert-butyl carbons at ~30–35 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) validate molecular weight .
  • Elemental Analysis : Calcd vs. Found values for C, H, N, S ensure purity (e.g., ±0.3% deviation) .

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